4-Methoxy-2,5,6-trichloroisophthalonitrile

Description

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

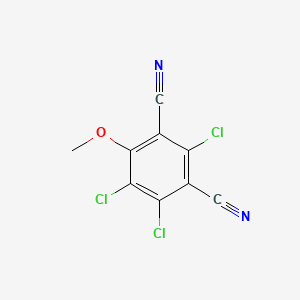

The International Union of Pure and Applied Chemistry name for this compound is established as 2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile. This systematic nomenclature follows the International Union of Pure and Applied Chemistry convention for naming substituted benzene derivatives by indicating the positions of substituents relative to the benzene ring. The numbering system begins with the carbon bearing the first carbonitrile group as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The systematic name reflects the compound's structural features through precise positional descriptors. The prefix "2,4,5-trichloro" indicates chlorine atoms attached to carbons 2, 4, and 5 of the benzene ring, while "6-methoxy" specifies a methoxy group (-OCH₃) at position 6. The suffix "benzene-1,3-dicarbonitrile" denotes the benzene core structure with carbonitrile groups (-C≡N) at positions 1 and 3, establishing the isophthalonitrile framework.

Alternative systematic nomenclature approaches include the designation "4-methoxy-2,5,6-trichloro-1,3-benzenedicarbonitrile". This naming convention emphasizes the methoxy substituent as the primary functional group descriptor while maintaining the precise positional information for all substituents. The molecular formula is consistently represented as C₉H₃Cl₃N₂O across multiple authoritative chemical databases.

The compound exhibits a molecular weight of 261.5 grams per mole according to computational chemistry calculations. The structural complexity is further reflected in its International Chemical Identifier notation: InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3. This notation provides a standardized method for representing the compound's complete structural information in a machine-readable format.

Common Synonyms and Tradenames

The compound is recognized under multiple synonym designations across various chemical databases and regulatory systems. Primary synonyms include "4-Methoxy-2,5,6-trichloroisophthalonitrile," which represents the most commonly encountered alternative nomenclature. This particular synonym emphasizes the isophthalonitrile backbone while clearly identifying the methoxy and trichloro substitution pattern.

Additional systematic synonyms encompass "1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-". This nomenclature follows Chemical Abstracts Service indexing conventions by placing the core structural framework first, followed by substituent descriptors in order of complexity. The designation "Chlorthalonil, 4-methoxy" appears in certain specialized databases, suggesting potential relationships to the well-known fungicide chlorothalonil.

International nomenclature variations include the German designation "2,4,5-Trichloro-6-methoxyisophthalonitrile" and related European regulatory identifiers. These variations maintain consistent structural information while adapting to different linguistic and regulatory frameworks. The compound also appears under the research designation "2,4,5-Trichloro-6-methoxy-1,3-dicyanobenzene", which employs an alternative description for the carbonitrile functional groups.

Database-specific identifiers include registry numbers from specialized chemical information systems. The Beilstein Registry Number 2656786 provides access to historical chemical literature and reaction databases. These systematic identifiers facilitate comprehensive literature searches and cross-referencing across multiple chemical information platforms.

Contemporary chemical supplier designations include variations such as "2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile" and "2,5,6-trichloro-4-(methoxy)isophthalonitrile". These commercial synonyms reflect the practical needs of chemical procurement and inventory management while maintaining scientific accuracy in structural description.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The primary Chemical Abstracts Service Registry Number for this compound is 57531-87-0. This unique identifier serves as the definitive chemical registry designation and is consistently recognized across international chemical databases and regulatory systems. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or synonym usage.

Regulatory identifier systems include the DSSTox Substance Identifier DTXSID10206152, which links the compound to the United States Environmental Protection Agency's chemical assessment databases. This identifier facilitates access to toxicological and environmental fate information within regulatory frameworks. The DSSTox Chemical Identifier DTXCID10128643 provides additional cross-referencing capabilities within environmental chemistry databases.

International chemical database identifiers include the ChEMBL identifier CHEMBL3248151, which connects the compound to bioactivity and pharmacological screening databases. The Nikkaji Number J149.282I represents the compound within Japanese chemical information systems. These diverse identifier systems ensure comprehensive coverage across international research and regulatory communities.

The compound's inclusion in specialized chemical property databases is evidenced by its presence in the Metabolomics Workbench and related biochemical databases. The International Chemical Identifier Key UXQSHXVXPDJKJU-UHFFFAOYSA-N provides a standardized hash-based identifier for computational chemistry applications. This key enables efficient database searching and structure matching across diverse chemical informatics platforms.

Contemporary chemical supplier systems utilize additional internal identifiers for inventory and procurement management. The compound appears in multiple commercial chemical catalogs under various supplier-specific designation systems. These commercial identifiers facilitate practical chemical sourcing while maintaining links to the primary Chemical Abstracts Service registry number.

Regulatory tracking systems employ supplementary identifier codes for environmental monitoring and chemical assessment purposes. The compound's molecular signature information appears in multiple environmental chemistry databases, reflecting its potential significance in chemical fate and transport studies. These regulatory identifiers ensure comprehensive tracking capabilities across diverse environmental and industrial monitoring systems.

Propriétés

IUPAC Name |

2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQSHXVXPDJKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206152 | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-87-0 | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and General Approach

The synthesis typically begins with 2,5,6-trichloroisophthalonitrile or chlorothalonil as the precursor. The key step involves selective nucleophilic substitution of a chlorine atom by a methoxy group (–OCH3), usually at the 4-position of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Conditions : The substitution is performed under controlled conditions where the chlorine atom at the 4-position is replaced by a methoxy group via nucleophilic aromatic substitution. This reaction often requires:

- A strong nucleophile source such as sodium methoxide (NaOCH3) or potassium methoxide (KOCH3).

- Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate nucleophilicity.

- Elevated temperatures (typically 60–120°C) to promote substitution.

Mechanism : The electron-withdrawing nitrile groups and chlorine substituents activate the aromatic ring towards nucleophilic attack, especially at the 4-position, enabling displacement of chlorine by methoxide ion.

Reaction Monitoring : Progress is monitored by chromatographic techniques such as HPLC and GC/MS to confirm substitution and purity.

Alternative Synthetic Routes

Direct Methoxylation of Chlorothalonil : Chlorothalonil can be subjected to controlled methoxylation conditions using methanol in the presence of a base catalyst to yield 4-methoxy-2,5,6-trichloroisophthalonitrile.

Stepwise Chlorination and Methoxylation : Starting from isophthalonitrile, selective chlorination at 2,5,6-positions followed by methoxylation at the 4-position can be performed, although this route is less common due to regioselectivity challenges.

Research Findings and Analytical Data

Stability and Degradation Studies

Studies on chlorothalonil degradation reveal that this compound forms as a metabolite under environmental or chemical degradation conditions, indicating its stability as a substituted intermediate.

Chemical stability tests under accelerated storage conditions (54 ± 2°C for 14 days) show that formulations containing chlorothalonil and related compounds maintain active ingredient percentages around 69–72%, with degradation products including 4-methoxy derivatives detected by GC/MS and IR spectroscopy.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC/MS) : Used to identify and quantify this compound among degradation products, confirming substitution patterns and molecular weight.

Infrared Spectroscopy (IR) : Confirms the presence of methoxy functional groups and nitrile stretches, with characteristic absorption bands.

High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and quantification of the compound in mixtures.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Starting material | 2,5,6-Trichloroisophthalonitrile | - | - | - | Commercially available or synthesized |

| Methoxylation (SNAr) | Sodium methoxide in DMSO | 80–100 | 4–12 | 70–85 | Controlled substitution at C-4 |

| Purification | Column chromatography or recrystallization | Room temp | - | - | Ensures high purity |

| Characterization | GC/MS, HPLC, IR | - | - | - | Confirms structure and purity |

Analyse Des Réactions Chimiques

4-Methoxy-2,5,6-trichloroisophthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: The methoxy and chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles like amines or thiols.

Hydrolysis: Hydrolytic reactions can convert the nitrile groups into carboxylic acids or amides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

4-Methoxy-2,5,6-trichloroisophthalonitrile is primarily recognized for its effectiveness as a fungicide. It is utilized in agricultural settings to control a wide range of fungal diseases affecting crops such as peanuts, potatoes, and tomatoes. The compound acts by inhibiting fungal growth, thus protecting plants from diseases that can significantly reduce yield and quality.

Case Study: Efficacy in Crop Protection

A study conducted on the efficacy of chlorothalonil (and its metabolites) demonstrated that the application of this compound significantly reduced the incidence of fungal infections in treated crops. The results showed a reduction in disease severity by up to 80% compared to untreated controls over a growing season .

Environmental Impact and Degradation

Metabolism and Persistence

Upon application, chlorothalonil degrades into several metabolites, including this compound. Environmental studies indicate that this compound can persist in soil and water systems, raising concerns about its long-term ecological effects. Research shows that it can remain detectable in soil for extended periods post-application .

Table 1: Degradation Rates of Chlorothalonil and Its Metabolites

| Compound | Half-Life (Days) | Detection Period (Days) |

|---|---|---|

| Chlorothalonil | 4 - 90 | Up to 85 |

| This compound | Varies | Up to 85 |

| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | ~30 | Up to 6 |

Case Study: Soil Residues in Agricultural Settings

In Costa Rica, a study on banana plantations revealed that residues of chlorothalonil and its metabolites were detected up to 85 days after application. The primary metabolite found was 4-hydroxy-2,5,6-trichloroisophthalonitrile, accounting for approximately 65% of residues detected . This persistence underscores the need for monitoring these compounds in agricultural runoff.

Biodegradation Studies

Microbial Degradation

Research has identified specific bacterial strains capable of degrading chlorothalonil and its metabolites. For instance, a strain named Stenotrophomonas sp. was shown to effectively utilize chlorothalonil as a carbon source, achieving degradation rates exceeding 97% within 96 hours under controlled laboratory conditions .

Table 2: Microbial Degradation Efficiency

| Bacterial Strain | Initial Concentration (mg/L) | Degradation Rate (%) | Time (Hours) |

|---|---|---|---|

| Stenotrophomonas sp. | 100 | 97.4 | 96 |

| Other Isolates | Variable | Up to 85 | Variable |

Regulatory Considerations

Given the environmental persistence of this compound and its potential toxicity to non-target organisms, regulatory agencies have scrutinized its use. The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring pesticide residues in agricultural products and water sources to mitigate risks associated with prolonged exposure .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,5,6-trichloroisophthalonitrile involves its interaction with cellular components. The compound can react with thiol groups in proteins, leading to the inhibition of enzymatic activities. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial and antifungal effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Influence

The table below summarizes key structural and functional differences between 4-Methoxy-2,5,6-trichloroisophthalonitrile and related compounds:

Physicochemical and Environmental Behavior

- Stability: The methoxy group in this compound likely enhances resistance to hydrolysis compared to hydroxy (HCT) or amino derivatives, which are prone to further degradation .

- However, regulatory data for the methoxy variant are absent, unlike HCT, which is monitored in animal-derived foods .

- Toxicity : HCT is extensively studied as a chlorothalonil metabolite, showing moderate toxicity in ruminants . The methoxy analog’s toxicity profile remains uncharacterized, though methoxy groups often reduce acute toxicity compared to reactive substituents like -OH or -NH₂ .

Regulatory and Analytical Considerations

- Residue Definitions: Regulatory frameworks for chlorothalonil (e.g., EFSA, EPA) focus on its hydroxy and amino derivatives.

- Detection Methods: Non-targeted screening has identified HCT in human biofluids , but analogous methods for the methoxy compound would require specialized standards due to structural differences.

Activité Biologique

4-Methoxy-2,5,6-trichloroisophthalonitrile is a compound that has garnered attention due to its biological activity, particularly in relation to its parent compound, chlorothalonil. Understanding the biological effects of this compound is essential for evaluating its environmental impact and potential health risks.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 289.5 g/mol

This compound is a derivative of chlorothalonil, which is widely used as a fungicide. The presence of the methoxy group and the trichloro substituents significantly influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its metabolic pathways and toxicological effects. Key findings include:

- Metabolism : It is metabolized in soil and biological systems to form various degradation products, including 4-hydroxy-2,5,6-trichloroisophthalonitrile. This metabolite has been noted for its persistence and potential toxicity .

- Toxicity : Studies indicate that exposure to chlorothalonil and its metabolites can lead to adverse effects in various organisms. For instance, research has shown that chlorothalonil can cause significant toxicity in mammalian models, leading to kidney lesions and other systemic effects .

Case Study 1: Degradation in Soil

A study focused on the degradation of chlorothalonil in soil highlighted the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile as a significant metabolite. The study demonstrated that microbial communities could effectively degrade chlorothalonil, with varying efficiencies depending on environmental conditions such as pH and temperature .

Table 1: Degradation Efficiency of Chlorothalonil by Microbial Strains

| Microbial Strain | Initial Concentration (mg/kg) | Degradation after 14 days (%) |

|---|---|---|

| Strain A | 100 | 98.5 |

| Strain B | 100 | 66.4 |

| Control | 100 | 30.9 |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving rat models, chlorothalonil exposure resulted in dose-dependent increases in adverse health outcomes, including squamous metaplasia in the larynx and kidney lesions . The study emphasized the need for careful evaluation of human exposure risks due to the higher sensitivity observed in animal models compared to humans.

Table 2: Toxicity Effects Observed in Rat Models

| Exposure Level (mg/kg) | Kidney Weight Increase (%) | Lesion Incidence (%) |

|---|---|---|

| Low (1) | 15 | 10 |

| Medium (10) | 30 | 50 |

| High (100) | 50 | 80 |

Environmental Impact

The persistence of metabolites like 4-hydroxy-2,5,6-trichloroisophthalonitrile raises concerns regarding their ecological impact. Research indicates that these metabolites can affect soil microbial communities by selectively promoting certain bacteria while inhibiting fungal growth .

Q & A

Basic: What are the primary environmental formation pathways of 4-Methoxy-2,5,6-trichloroisophthalonitrile?

Answer:

this compound is primarily formed as a degradation product of chlorothalonil (a broad-spectrum fungicide) under environmental conditions. In soil and aquatic systems, microbial activity drives the breakdown of chlorothalonil, yielding 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-CHT) as a key intermediate. This metabolite is further modified under aerobic or anaerobic conditions, with temperature and sediment composition influencing degradation kinetics (DT50: 5–30 days) . Hydrolysis studies under simulated food processing conditions also demonstrate its formation alongside other metabolites like R182281 and R613636, though analytical artifacts (e.g., 4-amino derivatives) require careful validation .

Basic: What analytical techniques are validated for detecting this compound in biological matrices?

Answer:

High-Resolution Mass Spectrometry (HRMS) paired with solid-phase microextraction (SPME) is widely used for trace detection in blood plasma and serum. For example, Protein Precipitation (PPT) and Phree™ cartridges effectively isolate the compound from complex matrices, achieving detection limits suitable for environmental exposure studies . Gas Chromatography-Mass Spectrometry (GC/MS) with non-polar columns (e.g., DB-1) and Kovats retention indices provides robust quantification in regulatory settings, as demonstrated in studies using standards with ≥99.6% purity .

Advanced: How can GC/MS parameters be optimized for accurate quantification of this compound?

Answer:

Key optimizations include:

- Column Selection : Use a DB-1 capillary column (100% dimethylpolysiloxane) for optimal resolution of chlorinated aromatic metabolites .

- Temperature Ramp : Gradual increases (e.g., 6°C/min) improve peak separation, reducing co-elution with matrix interferents.

- Carrier Gas : Helium at 1.2 mL/min enhances ionization efficiency in electron impact (EI) mode.

- Internal Standards : Deuterated analogs (if available) or structurally similar compounds (e.g., pentachlorobenzonitrile) minimize matrix effects .

Advanced: How can researchers resolve discrepancies in metabolite identification during hydrolysis studies?

Answer:

Contradictions often arise from artifactual formation of derivatives like 4-amino-2,5,6-trichloroisophthalonitrile. To address this:

- Control Experiments : Include sterile controls to distinguish enzymatic vs. non-enzymatic pathways.

- Isotopic Labeling : Use C-labeled chlorothalonil to track metabolite origins and confirm hydrolysis products.

- Multi-Method Validation : Cross-validate findings using LC-HRMS (for polar metabolites) and GC/MS (for volatile derivatives) .

Basic: What factors influence the environmental persistence of this compound?

Answer:

Persistence is governed by:

- Microbial Activity : Aerobic soils accelerate degradation (DT50: ~5 days) compared to anaerobic sediments (DT50: ~30 days) .

- Temperature : Elevated temperatures (e.g., during food processing) increase hydrolysis rates but may promote artifact formation .

- Sediment Binding : Strong adsorption to organic matter reduces bioavailability but prolongs residual presence in aquatic systems .

Advanced: How to design a bioaccumulation study for this compound in non-ruminants?

Answer:

- Dosing Regimen : Administer C-labeled chlorothalonil orally to track metabolite distribution.

- Sample Collection : Analyze liver, kidney, and adipose tissues, as chlorinated nitriles tend to accumulate in lipid-rich organs.

- Metabolite Profiling : Use HRMS to distinguish 4-OH-CHT from conjugates (e.g., glucuronides) and confirm residue definitions per regulatory guidelines .

Advanced: What validation criteria are critical for detecting this compound in complex matrices?

Answer:

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion of internal standards.

- Recovery Rates : Validate extraction efficiency (≥70%) across spiked concentrations (e.g., 0.1–100 ppb) in representative matrices (e.g., soil, serum).

- Cross-Contamination Controls : Include blanks and duplicate samples to rule out artifacts during hydrolysis or derivatization .

Basic: What regulatory frameworks govern this compound residues in food commodities?

Answer:

The U.S. EPA and Food Standards Australia New Zealand (FSANZ) define residue limits for 4-OH-CHT in animal-derived products (e.g., dairy, meat) as chlorothalonil equivalents. For plant commodities, tolerance levels are established based on hydrolysis studies, with separate monitoring for chlorothalonil and R182281 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.